molecular formula C7H16O3 B2676103 4-Methoxy-3-(methoxymethyl)butan-1-ol CAS No. 1851725-44-4

4-Methoxy-3-(methoxymethyl)butan-1-ol

Cat. No.: B2676103
CAS No.: 1851725-44-4
M. Wt: 148.202
InChI Key: KPCQRPJPIRCOSG-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethyl)butan-1-ol is an organic compound with the molecular formula C7H16O3 and a molecular weight of 148.2 g/mol . It is a liquid at room temperature and is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methoxymethyl)butan-1-ol typically involves the reaction of appropriate alcohols with methoxymethylating agents under controlled conditions. One common method includes the reaction of 3-methoxy-3-methyl-1-butanol with formaldehyde and methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes where the reactants are mixed in specific ratios and subjected to controlled temperatures and pressures to optimize yield and purity. The reaction mixture is then purified using distillation or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methoxymethyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(methoxymethyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methoxymethyl)butan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, where it undergoes transformation into different metabolites. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(methoxymethyl)butan-1-ol is unique due to its specific combination of methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these functional groups are required .

Properties

IUPAC Name

4-methoxy-3-(methoxymethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-9-5-7(3-4-8)6-10-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCQRPJPIRCOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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